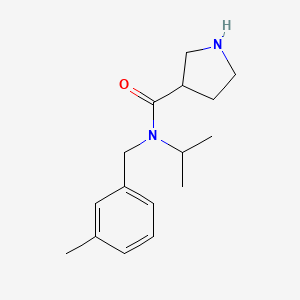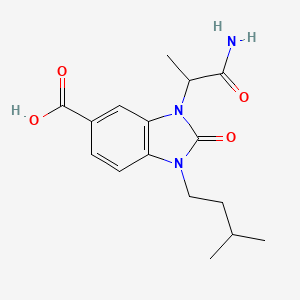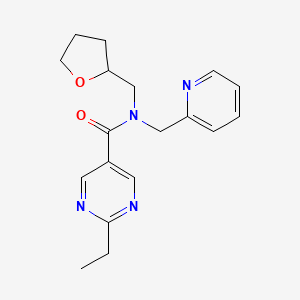
1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine
Übersicht
Beschreibung
1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine (CPP) is a chemical compound that belongs to the class of piperazine derivatives. CPP is known to have potential therapeutic applications in treating various neurological and psychiatric disorders. The compound is also used in scientific research to study the mechanism of action of different neurotransmitter systems in the brain.
Wirkmechanismus
1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine acts as a partial agonist of the serotonin 5-HT1A receptor and a full agonist of the dopamine D2 receptor. It is also a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). These actions are believed to contribute to the anxiolytic, antidepressant, and antipsychotic effects of 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine.
Biochemical and Physiological Effects
1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine has been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function. These effects are believed to contribute to the therapeutic effects of 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine in treating neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine has several advantages for use in laboratory experiments. It is a well-characterized compound that is commercially available. It has a high affinity for several neurotransmitter systems, making it useful for studying the effects of these systems on behavior. However, 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine has limitations in that it can have off-target effects on other neurotransmitter systems, and its effects can vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine. One area of interest is in developing new compounds that are more selective for specific neurotransmitter systems. Another area of interest is in studying the long-term effects of 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine on brain function and behavior. Additionally, research is needed to determine the safety and efficacy of 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine in human clinical trials.
Wissenschaftliche Forschungsanwendungen
1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Eigenschaften
IUPAC Name |
1-(1-cyclopentylpiperidin-3-yl)-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3/c1-18-7-2-5-11-21(18)23-15-13-22(14-16-23)20-10-6-12-24(17-20)19-8-3-4-9-19/h2,5,7,11,19-20H,3-4,6,8-10,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZNAOHDVRKGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-butenamide](/img/structure/B3852574.png)
![7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3852575.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3852580.png)

![N-(1,1-dimethylpropyl)-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3852597.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B3852599.png)
![4-methyl-3-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B3852602.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B3852610.png)
![((2S,4R)-4-(dimethylamino)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}pyrrolidin-2-yl)methanol](/img/structure/B3852617.png)


![3-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B3852647.png)
![3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3852657.png)
![3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B3852658.png)